Propiophenone, 5-tert-butyl-2-hydroxy-
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Overview
Description
Propiophenone, 5-tert-butyl-2-hydroxy- is a phenolic compound with a tert-butyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5-tert-butyl-2-hydroxy- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of Propiophenone, 5-tert-butyl-2-hydroxy- typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5-tert-butyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde.
Reduction: Formation of 5-tert-butyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Propiophenone, 5-tert-butyl-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of Schiff bases and metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2,6-dibenzoylphenol: Similar structure but with additional benzoyl groups.
4-methyl-2,6-dibenzoylphenol: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
Propiophenone, 5-tert-butyl-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and hydroxyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
25441-52-5 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
UMULQXUXUAKYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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